1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
CAS No.: 500532-47-8
Cat. No.: VC21367618
Molecular Formula: C22H28N2O4
Molecular Weight: 384.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 500532-47-8 |
|---|---|
| Molecular Formula | C22H28N2O4 |
| Molecular Weight | 384.5g/mol |
| IUPAC Name | [4-(2-ethylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
| Standard InChI | InChI=1S/C22H28N2O4/c1-5-16-8-6-7-9-18(16)23-10-12-24(13-11-23)22(25)17-14-19(26-2)21(28-4)20(15-17)27-3/h6-9,14-15H,5,10-13H2,1-4H3 |
| Standard InChI Key | GTFTUVWVYOUTFW-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
| Canonical SMILES | CCC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Introduction
1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a complex organic compound that belongs to the broader class of piperazine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications in pharmaceuticals. The compound's structure features a piperazine ring, a 2-ethylphenyl group, and a 3,4,5-trimethoxybenzoyl moiety, which contribute to its unique properties and potential therapeutic uses.
Synthesis
The synthesis of 1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine typically involves reactions between piperazine derivatives and 3,4,5-trimethoxybenzoyl chloride or similar precursors. These reactions often require careful control of conditions to ensure the desired substitution pattern on the piperazine ring.
Biological Activities and Potential Applications
Piperazine derivatives, including those with trimethoxybenzoyl moieties, have been explored for various biological activities, such as antipsychotic, antiviral, and antibacterial effects. While specific data on 1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is limited, related compounds have shown promising results in these areas.
| Compound Type | Biological Activity | Relevant Studies |
|---|---|---|
| Piperazine Derivatives | Antipsychotic, Antiviral, Antibacterial | |
| Trimethoxybenzoyl Piperazines | Potential for diverse biological activities |
Research Findings and Future Directions
Research on piperazine derivatives continues to uncover their potential therapeutic applications. For 1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, further studies are needed to fully elucidate its biological activities and potential uses. The compound's unique structure suggests it could be a candidate for investigation in areas such as neuropharmacology or virology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume